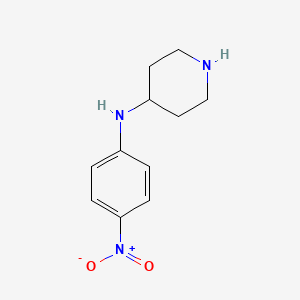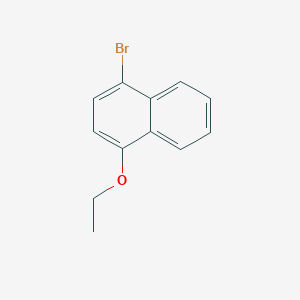
1-Bromo-4-etoxinaftaleno
Descripción general
Descripción
1-Bromo-4-ethoxynaphthalene (1-BE) is a synthetic organic compound belonging to the class of naphthalenes, which are organic compounds composed of two fused benzene rings. It is a colorless, crystalline solid with a melting point of 77°C and a boiling point of 181°C. 1-BE is widely used in the synthesis of organic compounds, and has been studied for its potential applications in pharmaceuticals, materials science, and other fields.
Aplicaciones Científicas De Investigación
Síntesis orgánica: Éteres y agentes alquilantes
El 1-bromo-4-etoxinaftaleno es un compuesto valioso en la síntesis orgánica, particularmente en la formación de éteres mediante la Síntesis de Williamson . Este proceso implica la reacción de un alcóxido con un haloalcano primario o un éster sulfonato, donde el this compound puede actuar como electrófilo. Además, su grupo bromo lo convierte en un buen candidato para su uso como agente alquilante en diversas reacciones orgánicas, incluidas las reacciones de sustitución y acoplamiento .
Química medicinal: Bloques de construcción para el desarrollo de fármacos
En química medicinal, el this compound sirve como bloque de construcción para la síntesis de varios compuestos heterocíclicos . Estos compuestos se exploran a menudo por sus posibles actividades farmacológicas, como las acciones antiinflamatorias. El átomo de bromo en el compuesto proporciona un sitio reactivo para una mayor funcionalización, lo cual es crucial en el desarrollo de nuevos fármacos .
Ciencia de los materiales: Síntesis de polímeros y materiales avanzados
El derivado de naftaleno bromado se utiliza en la ciencia de los materiales para la síntesis de polímeros y materiales avanzados . Su incorporación en estructuras poliméricas puede impartir propiedades físicas y químicas únicas, como una mayor estabilidad térmica y resistencia al fuego, que son esenciales para desarrollar nuevos materiales con aplicaciones específicas.
Química analítica: Cromatografía y espectroscopia
En química analítica, el this compound se utiliza como un compuesto estándar o de referencia en el análisis cromatográfico y la espectroscopia . Su estructura molecular distintiva permite la calibración de instrumentos y ayuda en la identificación y cuantificación de compuestos similares en mezclas complejas.
Ciencia ambiental: Estudio de contaminantes orgánicos
Este compuesto también se puede utilizar en la ciencia ambiental para estudiar el comportamiento y el impacto de los contaminantes orgánicos . Su similitud estructural con ciertos compuestos orgánicos nocivos que se encuentran en el medio ambiente lo convierte en un modelo adecuado para comprender su transporte, bioacumulación y degradación.
Aplicaciones industriales: Intermediarios químicos
En entornos industriales, el this compound se emplea como intermedio químico en la síntesis de colorantes, pigmentos y otros productos químicos especiales . Su reactividad y estabilidad en diversas condiciones lo convierten en un componente importante en los procesos de producción química a gran escala.
Mecanismo De Acción
Target of Action
1-Bromo-4-ethoxynaphthalene is a chemical compound with the molecular formula C12H11BrO It’s often used in organic synthesis, particularly in suzuki-miyaura coupling reactions .
Mode of Action
The mode of action of 1-Bromo-4-ethoxynaphthalene is primarily through its role as a reagent in Suzuki-Miyaura coupling reactions . In these reactions, it acts as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst . The bromine atom in 1-Bromo-4-ethoxynaphthalene is replaced by the organoboron compound, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway involving 1-Bromo-4-ethoxynaphthalene . This reaction is a type of cross-coupling reaction, allowing for the formation of complex organic compounds from simpler precursors . The products of these reactions are often biologically active compounds, making this pathway important in pharmaceutical research .
Pharmacokinetics
As a reagent in organic synthesis, its pharmacokinetic properties may vary depending on the specific reaction conditions and the other compounds present .
Result of Action
The primary result of the action of 1-Bromo-4-ethoxynaphthalene is the formation of new organic compounds via Suzuki-Miyaura coupling reactions . These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Action Environment
The efficacy and stability of 1-Bromo-4-ethoxynaphthalene can be influenced by various environmental factors. These include the presence of other reagents, the temperature, and the pH of the reaction environment . Additionally, the choice of catalyst can significantly impact the efficiency of the Suzuki-Miyaura coupling reactions .
Propiedades
IUPAC Name |
1-bromo-4-ethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCMJOJYAZRKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610209 | |
| Record name | 1-Bromo-4-ethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20900-22-5 | |
| Record name | 1-Bromo-4-ethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1612689.png)
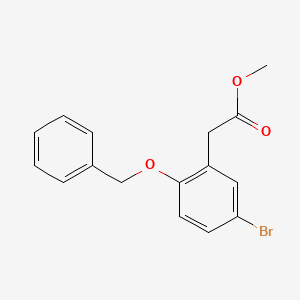
![3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1612692.png)


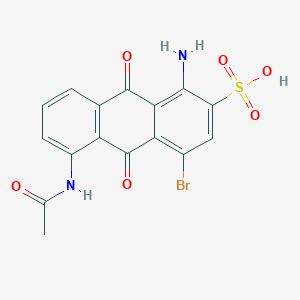
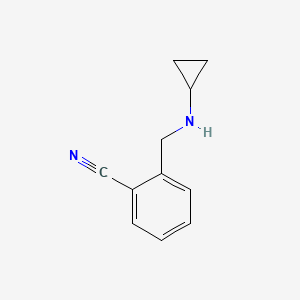
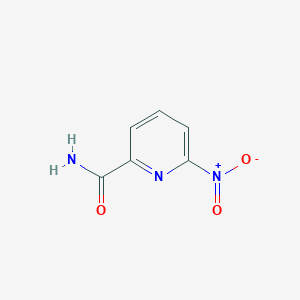

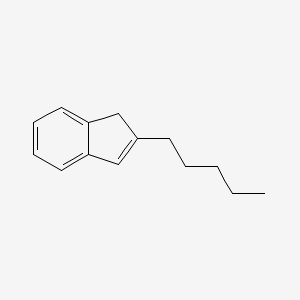

![3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1612707.png)
